4-Bromobenzoic acid, 2-chlorophenyl ester
Overview
Description
4-Bromobenzoic acid, 2-chlorophenyl ester is an organic compound with the molecular formula C₁₃H₈BrClO₂ and a molecular weight of 311.558 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-chlorophenyl ester group, and a bromine atom is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzoic acid, 2-chlorophenyl ester can be achieved through esterification reactions. One common method involves the reaction of 4-bromobenzoic acid with 2-chlorophenol in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzoic acid, 2-chlorophenyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and 2-chlorophenol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Products would include substituted derivatives of the original ester.
Hydrolysis: The primary products are 4-bromobenzoic acid and 2-chlorophenol.
Scientific Research Applications
4-Bromobenzoic acid, 2-chlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing.
Industry: It serves as a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromobenzoic acid, 2-chlorophenyl ester involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzymatic activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzoic acid, 2-methylphenyl ester
- 4-Bromobenzoic acid, 2-nitrophenyl ester
- 4-Bromobenzoic acid, 2-hydroxyphenyl ester
Uniqueness
4-Bromobenzoic acid, 2-chlorophenyl ester is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. This dual halogenation can enhance its utility in various chemical transformations and applications.
Properties
IUPAC Name |
(2-chlorophenyl) 4-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-10-7-5-9(6-8-10)13(16)17-12-4-2-1-3-11(12)15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFUYNDYIWECMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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